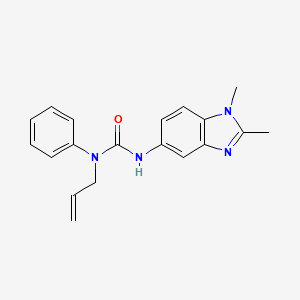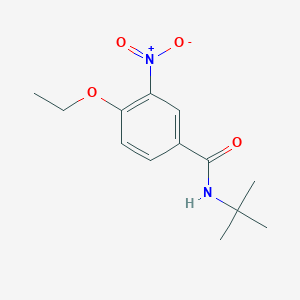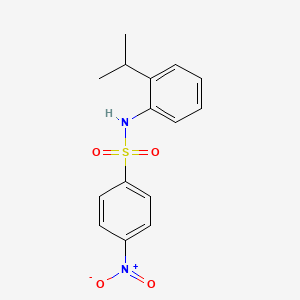
N-allyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-phenylurea (ABU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABU is a benzimidazole derivative that has been synthesized through a multi-step process, and it exhibits a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-allyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-phenylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, anti-fungal, and anti-oxidant properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Additionally, this compound has been shown to exhibit anti-oxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N-allyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-phenylurea has several advantages for lab experiments, including its relatively simple synthesis method and its low toxicity. However, its solubility in water is limited, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on N-allyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-phenylurea, including the investigation of its potential use as an anti-cancer agent, its mechanism of action, and its potential applications in agriculture and material science. Additionally, the synthesis of new derivatives of this compound with improved properties may be an area of future research. Finally, the development of new methods for the synthesis of this compound may be an area of interest for synthetic chemists.
Synthesis Methods
The synthesis of N-allyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-phenylurea involves a multi-step process that starts with the reaction of 1,2-dimethylbenzimidazole with allyl chloride to form N-allyl-1,2-dimethylbenzimidazole. This intermediate is then reacted with phenyl isocyanate to form N-allyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. Finally, the addition of phenyl isocyanate to the intermediate product yields the final product, this compound.
Scientific Research Applications
N-allyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)-N-phenylurea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fungal properties. It has also been investigated for its potential use as an anti-cancer agent and in the treatment of neurodegenerative diseases. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a herbicide. It has also been investigated for its potential use in the synthesis of new materials with unique properties.
properties
IUPAC Name |
3-(1,2-dimethylbenzimidazol-5-yl)-1-phenyl-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-4-12-23(16-8-6-5-7-9-16)19(24)21-15-10-11-18-17(13-15)20-14(2)22(18)3/h4-11,13H,1,12H2,2-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJPQKOORJUPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)N(CC=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5698126.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)

![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)
![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)

